molecular formula C16H16O3 B1492260 2-Methyl-4-(1-phenoxyethyl)benzoic acid CAS No. 1850464-05-9

2-Methyl-4-(1-phenoxyethyl)benzoic acid

Cat. No. B1492260
M. Wt: 256.3 g/mol
InChI Key: WYQJMWXWKVWXGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-4-(1-phenoxyethyl)benzoic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that benzoic acid derivatives have been widely used in various fields such as health, laboratory synthesis, and other applications1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “2-Methyl-4-(1-phenoxyethyl)benzoic acid”. However, the synthesis of similar compounds often involves multistep processes, starting with readily available materials and proceeding through a series of reactions, each of which must be high-yielding2.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, including X-ray crystallography3. However, specific structural data for “2-Methyl-4-(1-phenoxyethyl)benzoic acid” is not readily available.



Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-4-(1-phenoxyethyl)benzoic acid” are not well-documented. However, benzoic acid and its derivatives are known to participate in a variety of chemical reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzoic acid and its derivatives, for example, have unique properties due to their structure1. However, specific information about the properties of “2-Methyl-4-(1-phenoxyethyl)benzoic acid” is not readily available.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, benzoic acid is known to cause skin irritation and serious eye damage6. However, specific safety and hazard information for “2-Methyl-4-(1-phenoxyethyl)benzoic acid” is not readily available.


Future Directions

The future directions for research on “2-Methyl-4-(1-phenoxyethyl)benzoic acid” could include further investigation into its synthesis, properties, and potential applications. For example, similar compounds have been studied for their antimicrobial activity, suggesting potential uses in the development of new antibacterial agents5.


Please note that this analysis is based on the limited information available and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

2-methyl-4-(1-phenoxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-10-13(8-9-15(11)16(17)18)12(2)19-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQJMWXWKVWXGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)OC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(1-phenoxyethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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